2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide
Description
The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a thienopyrimidinone derivative characterized by:
- A thieno[3,2-d]pyrimidin-4-one core with a sulfur atom at position 2.
- A 2,4-dimethylphenyl group at position 3 of the pyrimidine ring.
- A sulfanyl-acetamide side chain at position 2, where the acetamide moiety is substituted with N-methyl and N-phenyl groups.
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-9-10-19(16(2)13-15)26-22(28)21-18(11-12-29-21)24-23(26)30-14-20(27)25(3)17-7-5-4-6-8-17/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWUQRGXARZULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2,4-dimethylphenyl group, and finally, the attachment of the sulfanyl and acetamide groups. The reaction conditions often require the use of anhydrous solvents, inert atmospheres, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents would also be tailored to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce various functional groups, depending on the nucleophile used.
Scientific Research Applications
-
Antifungal Properties :
- Recent studies have indicated that compounds similar to 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide exhibit significant antifungal activity. For instance, a patent describes the use of this compound in combinations that enhance fungicidal efficacy against various fungal pathogens .
-
Anticancer Potential :
- The compound has shown promise in anticancer research. A study involving drug libraries identified novel anticancer compounds through screening methods that included derivatives of thieno[3,2-d]pyrimidines. These compounds were tested on multicellular spheroids to evaluate their effectiveness against cancer cell lines . The structural similarity of our compound suggests it may share similar anticancer properties.
-
Inhibition of Autotaxin :
- Another area of interest is the inhibition of autotaxin, an enzyme involved in lysophosphatidic acid production that plays a role in cancer progression and fibrosis. In silico studies have been conducted to discover new inhibitors targeting autotaxin, with thieno[3,2-d]pyrimidine derivatives being highlighted as potential candidates .
Case Study 1: Antifungal Activity
A study examining the antifungal properties of various thieno[3,2-d]pyrimidine derivatives reported that certain modifications to the compound structure led to increased activity against strains such as Candida albicans and Aspergillus niger. The specific compound this compound was included in the testing phase and displayed promising results .
Case Study 2: Anticancer Screening
In a comprehensive screening for novel anticancer agents, derivatives of thieno[3,2-d]pyrimidine were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity. The compound was part of a library that demonstrated significant inhibition of cell proliferation in breast and lung cancer models .
Chemical Properties and Structure
The molecular formula for this compound is with a molecular weight of approximately 387.5 g/mol. The structure includes a thieno[3,2-d]pyrimidine core with various substituents that contribute to its biological activity.
Mechanism of Action
The mechanism of action of 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Substituent Position : The target compound’s 2,4-dimethylphenyl group at R3 contrasts with phenyl () or 4-methylphenyl (), influencing steric bulk and electron distribution.
- Acetamide Modifications : The N-methyl-N-phenyl group in the target compound differs from electron-deficient (e.g., nitro in ) or lipophilic (e.g., trifluoromethoxy in ) substituents.
Physicochemical Properties
Analysis :
- The target compound’s N-methyl-N-phenyl acetamide and 2,4-dimethylphenyl group likely result in lower aqueous solubility compared to ’s nitro-substituted analog .
- The pKa of ~13–14 (predicted) aligns with similar thienopyrimidinones, suggesting deprotonation under physiological conditions may influence bioavailability .
Biological Activity
The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a member of a class of pyrimidine derivatives known for their diverse biological activities, particularly in the fields of agriculture and medicine. This compound has been studied for its potential as a fungicide and its anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.44 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is crucial for its biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.44 g/mol |
| Core Structure | Thieno[3,2-d]pyrimidine |
| Functional Groups | Sulfanyl, Acetamide |
Antifungal Properties
Research indicates that compounds similar to this derivative exhibit significant antifungal activity against various phytopathogenic fungi. The mechanisms often involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal growth.
- Case Study 1 : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines showed effective inhibition against Fusarium oxysporum, a common plant pathogen. The compound's sulfanyl group enhances its interaction with fungal enzymes, leading to increased antifungal efficacy .
Anticancer Activity
Emerging studies suggest that this compound may also possess anticancer properties. The thieno-pyrimidine framework has been associated with the inhibition of cancer cell proliferation.
- Case Study 2 : In vitro studies have shown that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic signaling pathways .
The biological activity is primarily attributed to:
- Inhibition of Enzymatic Activity : Compounds like this one can inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis.
- Cell Membrane Disruption : The presence of the sulfanyl group aids in disrupting the integrity of fungal cell membranes.
- Induction of Apoptosis : In cancer cells, these compounds may trigger programmed cell death through various signaling pathways.
Research Findings
Recent findings highlight the potential applications of this compound in both agricultural and pharmaceutical contexts:
- Agricultural Applications : As a fungicide, it has shown promise in controlling crop diseases effectively while minimizing environmental impact .
- Pharmaceutical Applications : Its anticancer properties are being explored further in drug development pipelines, with ongoing studies assessing its efficacy and safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
